

Application Notes & Protocols: 1-Carbamoylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-carbamoylpiperidine-4-carboxylic Acid
Cat. No.:	B1364841

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Carbamoylpiperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals targeting the central nervous system, infectious diseases, and oncology.^[1] Its conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions. **1-Carbamoylpiperidine-4-carboxylic acid** combines this privileged scaffold with two key pharmacophoric elements: a carboxylic acid and a carbamoyl group at the 1-position.

The carboxylic acid moiety is a cornerstone in drug design, often crucial for interacting with biological targets.^[2] However, its ionizable nature can impact pharmacokinetic properties. The N-carbamoyl group modifies the electronic and steric properties of the piperidine nitrogen, influencing the molecule's overall polarity, hydrogen bonding capability, and metabolic stability compared to simple N-alkyl derivatives.^[3] This unique combination makes **1-carbamoylpiperidine-4-carboxylic acid** a valuable building block for creating novel chemical entities, particularly as inhibitors of enzymes like carbonic anhydrase.^{[4][5]}

This guide provides robust, field-tested protocols for the synthesis, purification, and characterization of **1-carbamoylpiperidine-4-carboxylic acid**, designed to be a self-validating

system for producing high-purity material for research and development.

Physicochemical Properties & Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for safe and effective experimentation.

Table 1: Physicochemical Data for **1-Carbamoylpiperidine-4-carboxylic Acid**

Property	Value	Source
IUPAC Name	1-carbamoylpiperidine-4-carboxylic acid	PubChem[2]
Molecular Formula	C ₇ H ₁₂ N ₂ O ₃	PubChem[2]
Molecular Weight	172.18 g/mol	PubChem[2]
CAS Number	467430-50-8	PubChem[2]
SMILES	C1CN(CCC1C(=O)O)C(=O)N	PubChem[2]

| InChIKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N | [PubChem\[2\]](#) |

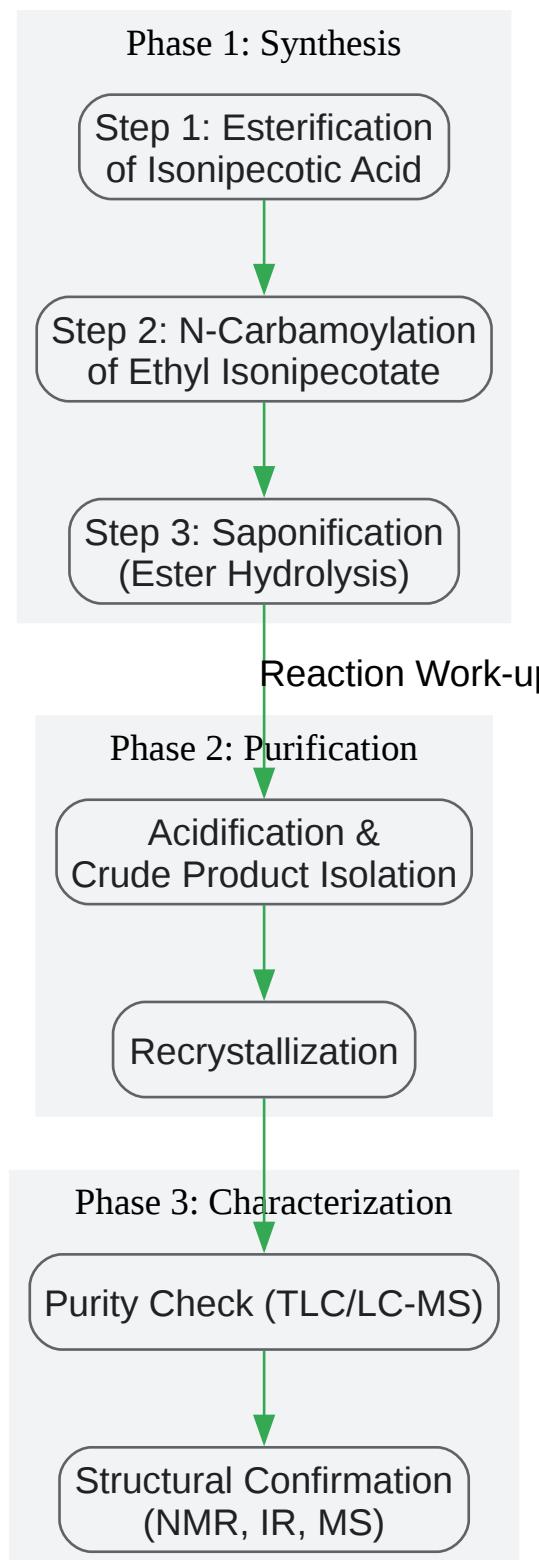
Table 2: Hazard Identification and Safe Handling

Hazard Class	GHS Pictogram & Signal Word	Precautionary Measures & PPE
Acute Toxicity, Oral (Harmful)	GHS07 (Warning)	Handling: Avoid ingestion. Wash hands thoroughly after handling. [6]
Eye Irritation	GHS07 (Warning)	PPE: Wear safety glasses with side shields or goggles.
Skin & Respiratory Irritation	GHS07 (Warning)	Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. [6] PPE: Wear a lab coat and nitrile gloves.

| Storage | N/A | Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials. |

Experimental Protocols: From Synthesis to Characterization

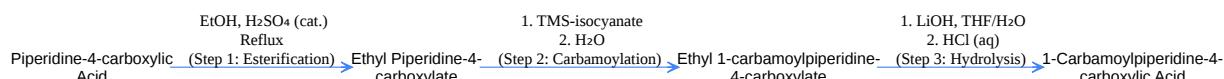
The following sections detail a complete workflow for the preparation and validation of **1-carbamoylpiperidine-4-carboxylic acid**. The logic is to first create a stable intermediate (the ethyl ester), perform the key carbamoylation reaction, and finally, hydrolyze the ester to yield the target carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Overall Experimental Workflow.

Proposed Synthesis Pathway

The synthesis is designed as a three-step sequence starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid).^[7] Protecting the carboxylic acid as an ethyl ester in Step 1 is crucial to prevent it from reacting with the isocyanate used in Step 2.^[1] The final step removes this protecting group under basic conditions.^[8]



[Click to download full resolution via product page](#)

Caption: Proposed reaction scheme for synthesis.

Step-by-Step Synthesis Protocol

Step 1: Esterification of Piperidine-4-carboxylic Acid (Isonipecotic Acid)

- Causality: A classic Fischer esterification is employed. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol nucleophile.^[1] An excess of ethanol is used to drive the equilibrium towards the product.
- Suspend piperidine-4-carboxylic acid (1 equiv.) in absolute ethanol (approx. 5-10 mL per gram of acid).
- Cool the suspension in an ice bath.
- Slowly add concentrated sulfuric acid (0.1 equiv.) dropwise while stirring.
- Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction to room temperature and remove the ethanol under reduced pressure.

- Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield ethyl piperidine-4-carboxylate, which can often be used in the next step without further purification.

Step 2: N-Carbamoylation of Ethyl Piperidine-4-carboxylate

- Causality: The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of an isocyanate.^[9] Trimethylsilyl isocyanate (TMS-isocyanate) is a safe and effective source of the isocyanate group; the initial adduct is readily hydrolyzed by water to form the desired N-carbamoyl product.^[10]
- Dissolve ethyl piperidine-4-carboxylate (1 equiv.) in a dry aprotic solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).
- Add trimethylsilyl isocyanate (1.1 equiv.) dropwise at room temperature.
- Stir the reaction mixture for 2-4 hours at room temperature. Monitor completion by TLC.
- Upon completion, carefully quench the reaction by adding water and stirring for 30 minutes.
- Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure to yield crude ethyl 1-carbamoylpiperidine-4-carboxylate.

Step 3: Saponification (Hydrolysis) to the Final Product

- Causality: Base-catalyzed ester hydrolysis (saponification) is a robust method to convert the ethyl ester back to the carboxylic acid.^[11] The hydroxide ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate anion and ethanol.^[12]
- Dissolve the crude ethyl 1-carbamoylpiperidine-4-carboxylate (1 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

- Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 equiv.) and stir the mixture at room temperature overnight. Monitor by TLC.
- Once the starting material is consumed, remove the THF under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a small amount of DCM or ether to remove any non-polar impurities.
- Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. [\[13\]](#)
- A white precipitate of **1-carbamoylpiperidine-4-carboxylic acid** should form. Collect the solid by vacuum filtration.

Purification Protocol: Recrystallization

- Trustworthiness: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.
- Transfer the filtered solid to a clean Erlenmeyer flask.
- Add a minimal amount of a suitable solvent (e.g., a water/ethanol mixture).
- Heat the mixture with stirring until the solid completely dissolves.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization and Data Validation

Confirming the identity and purity of the final product is a critical, non-negotiable step.

Table 3: Expected Analytical Data for **1-Carbamoylpiperidine-4-carboxylic Acid**

Technique	Expected Result	Rationale / Key Features
¹ H NMR	<p>~12.0-13.0 ppm (broad s, 1H): Carboxylic acid proton (COOH).^[14] ~7.0-7.5 ppm (broad s, 2H): Carbamoyl protons (CONH₂).^[14] ~3.8-4.1 ppm (m, 2H): Axial protons at C2/C6. ~2.8-3.1 ppm (m, 2H): Equatorial protons at C2/C6. ~2.4 ppm (m, 1H): Proton at C4. ~1.5-2.0 ppm (m, 4H): Protons at C3/C5.</p>	<p>The chemical shifts are distinct for each proton environment. The broadness of the COOH and CONH₂ signals is due to hydrogen bonding and exchange.^[15]</p>
¹³ C NMR	<p>~175-180 ppm: Carboxylic acid carbonyl (C=O).^[15] ~155-160 ppm: Carbamoyl carbonyl (C=O). ~40-45 ppm: Carbons at C2/C6. ~38-42 ppm: Carbon at C4. ~25-30 ppm: Carbons at C3/C5.</p>	<p>Provides a carbon map of the molecule, confirming the presence of the two distinct carbonyl groups and the piperidine ring carbons.^[16]</p>
FT-IR (cm ⁻¹)	<p>~3400-3200 (N-H stretch): Carbamoyl group. ~3300-2500 (broad, O-H stretch): Carboxylic acid. ~1710 (C=O stretch): Carboxylic acid carbonyl. ~1660 (C=O stretch): Carbamoyl carbonyl (Amide I band).</p>	<p>Each functional group has a characteristic absorption frequency, providing a clear fingerprint of the molecule's structure.^[15]</p>

| Mass Spec (ESI-) | [M-H]⁻ = 171.08 | In negative ion mode, the molecule will readily lose the acidic proton to give the corresponding anion, confirming the molecular weight. |

Applications in Drug Discovery & Development

1-Carbamoylpiperidine-4-carboxylic acid serves as a valuable intermediate and a potential therapeutic agent itself, primarily due to its structural features that can interact with biological targets.

- **Carbonic Anhydrase Inhibition:** Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. [17] Inhibitors of these enzymes are used to treat a range of conditions, including glaucoma, altitude sickness, and certain types of epilepsy.[4][5] The sulfonamide group is the classic zinc-binding pharmacophore for CA inhibitors, but other functionalities, including carboxylic acids, can also play a role in binding and achieving inhibitory activity.[18] The structure of **1-carbamoylpiperidine-4-carboxylic acid** presents a unique scaffold for exploring non-sulfonamide-based CA inhibitors.
- **Scaffold for Library Synthesis:** In drug development, this molecule is an excellent starting point for creating libraries of related compounds. The carboxylic acid can be converted into a variety of esters, amides, or other bioisosteres, while the carbamoyl group can be further functionalized. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and analysis of **1-carbamoylpiperidine-4-carboxylic acid**. By explaining the causality behind each procedural step and providing detailed protocols for synthesis, purification, and characterization, this document empowers researchers to produce and validate this important chemical building block with confidence. The self-validating nature of the described workflow ensures the generation of high-purity material, which is essential for obtaining reliable and reproducible results in downstream applications, particularly in the highly sensitive field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. rsc.org [rsc.org]
- 17. drugs.com [drugs.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Application Notes & Protocols: 1-Carbamoylpiperidine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364841#experimental-protocols-for-1-carbamoylpiperidine-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com